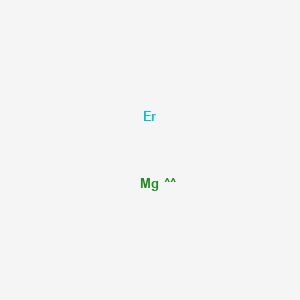
Erbium--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Erbium–magnesium (1/1) is an intermetallic compound consisting of erbium and magnesium in a 1:1 ratio. Erbium is a rare earth element known for its unique optical properties, while magnesium is a lightweight metal with excellent structural properties. The combination of these two elements results in a compound with interesting physical and chemical characteristics, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Erbium–magnesium (1/1) can be synthesized through several methods, including:
Electrochemical Reduction: This method involves the reduction of erbium and magnesium ions in a molten salt medium, such as LiCl-KCl, using a reactive magnesium electrode. The reduction potentials of erbium and magnesium ions are adjusted to form the intermetallic compound.
Solid-State Reaction: This involves the direct reaction of erbium and magnesium metals at high temperatures. The metals are mixed in stoichiometric amounts and heated in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of erbium–magnesium (1/1) typically involves the electrochemical reduction method due to its efficiency and scalability. The process is carried out in large electrochemical cells with controlled temperature and current density to ensure the formation of the desired intermetallic compound.
Analyse Des Réactions Chimiques
Types of Reactions
Erbium–magnesium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form erbium oxide and magnesium oxide.
Reduction: It can be reduced back to its constituent metals under specific conditions.
Substitution: The compound can participate in substitution reactions where one of the metals is replaced by another metal.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Other metal salts or compounds in a molten salt medium.
Major Products Formed
Oxidation: Erbium oxide (Er₂O₃) and magnesium oxide (MgO).
Reduction: Pure erbium and magnesium metals.
Substitution: New intermetallic compounds with different metal constituents.
Applications De Recherche Scientifique
Erbium–magnesium (1/1) has several scientific research applications, including:
Quantum Communication: Erbium-doped materials are used in quantum communication for their spin-photon interfaces with optical transitions in the telecom C-band.
Optical Amplifiers: Erbium-doped fiber amplifiers (EDFAs) are widely used in optical communications to boost signal strength.
Photocatalysis: Erbium-doped magnesium oxide nanoparticles have shown improved photocatalytic activity for the degradation of organic pollutants.
Material Science: The compound is studied for its unique structural and magnetic properties, which are valuable in developing new materials with specific characteristics.
Mécanisme D'action
The mechanism of action of erbium–magnesium (1/1) depends on its application. In quantum communication, erbium ions serve as spin-photon interfaces, enabling long-distance quantum communication by interacting with photons in the telecom C-band . In optical amplifiers, erbium ions amplify light signals by absorbing and re-emitting photons, thereby boosting signal strength . The compound’s photocatalytic activity is attributed to the separation of photo-generated electron-hole pairs, which enhances the degradation of organic pollutants .
Comparaison Avec Des Composés Similaires
Erbium–magnesium (1/1) can be compared with other similar intermetallic compounds, such as:
Erbium–zinc (1/1): Similar to erbium–magnesium, this compound also exhibits unique optical and structural properties but with different electronic and magnetic characteristics.
Erbium–aluminum (1/1): This compound is known for its high thermal stability and is used in high-temperature applications.
Erbium–copper (1/1): This compound has distinct electrical properties and is used in electronic applications.
Erbium–magnesium (1/1) stands out due to its combination of lightweight magnesium and the unique optical properties of erbium, making it suitable for applications in quantum communication and optical amplification.
Propriétés
Numéro CAS |
12159-51-2 |
|---|---|
Formule moléculaire |
ErMg |
Poids moléculaire |
191.56 g/mol |
Nom IUPAC |
erbium;magnesium |
InChI |
InChI=1S/Er.Mg |
Clé InChI |
OZCSIGAAICFSHZ-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Er] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



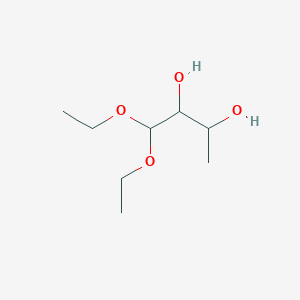
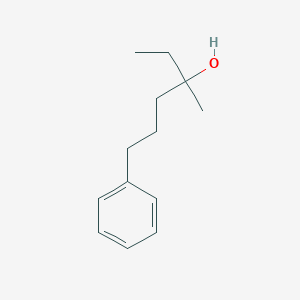
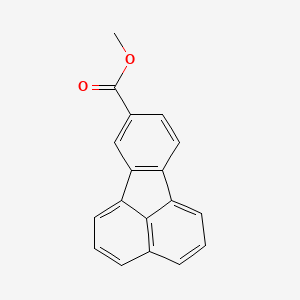
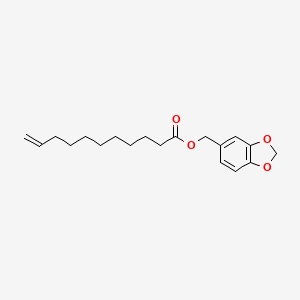
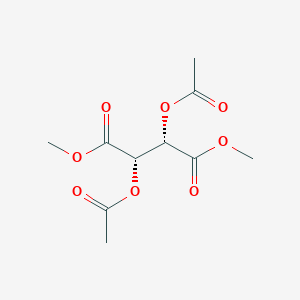
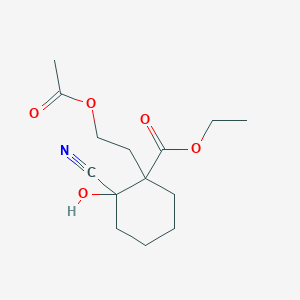
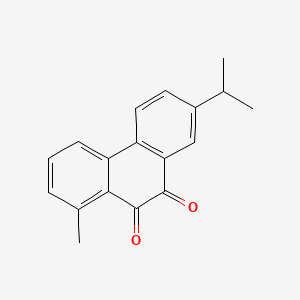
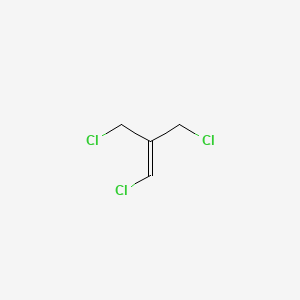

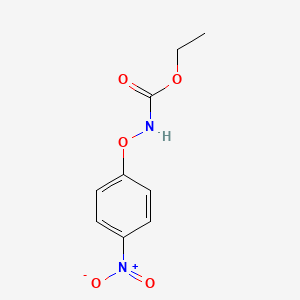

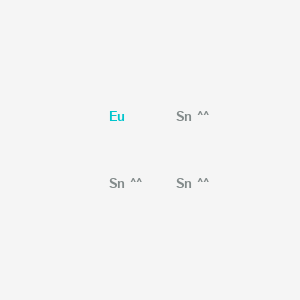
![3-[2-(4-Phenylpiperazin-1-yl)ethoxy]propanenitrile](/img/structure/B14727742.png)
